(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride
Overview
Description
Scientific Research Applications
RO-320432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase C.
Biology: Employed in cellular studies to understand the role of protein kinase C in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases involving dysregulated protein kinase C activity, such as cancer and chronic inflammatory conditions.
Industry: Utilized in the development of new drugs targeting protein kinase C .
Mechanism of Action
Ro 32-0432, also known as (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, is a potent and selective inhibitor of protein kinase C (PKC) with potential therapeutic applicability to chronic inflammatory and autoimmune diseases .
Target of Action
Ro 32-0432 primarily targets protein kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The IC50 values of Ro 32-0432 for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . It is also a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5) .
Mode of Action
Ro 32-0432 acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of PKC . By inhibiting PKC, Ro 32-0432 disrupts the downstream signaling pathways that are critical for the activation of T cells .
Biochemical Pathways
The inhibition of PKC by Ro 32-0432 affects several biochemical pathways. It prevents the secretion of interleukin-2 (IL-2), the expression of IL-2 receptors in peripheral human T-cells, and the proliferation of these cells when stimulated with phorbol ester together with phytohemagglutin or anti-CD3 .
Result of Action
Ro 32-0432 has been shown to prevent T-cell activation, demonstrating its potential for research into chronic inflammatory and autoimmune diseases . It inhibits the proliferation of specific human T-cell clones after exposure to antigen-pulsed autologous presenting cells .
Biochemical Analysis
Biochemical Properties
Ro-32-0432 is an ATP-competitive inhibitor that selectively targets various isoforms of PKC, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε. The IC50 values for these isoforms are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . Additionally, Ro-32-0432 inhibits G protein-coupled receptor kinase 5 (GRK5), preventing T-cell activation and proliferation . This compound’s ability to inhibit these enzymes makes it a valuable tool for studying the role of PKC and GRK5 in various biochemical reactions.
Cellular Effects
Ro-32-0432 has significant effects on cellular processes, particularly in T-cells. It inhibits interleukin-2 (IL-2) secretion, IL-2 receptor expression, and the proliferation of peripheral human T-cells stimulated with phorbol ester and phytohemagglutinin or anti-CD3 . Additionally, Ro-32-0432 prevents the proliferation of influenza peptide antigen-specific human T-cell clones . These effects highlight the compound’s potential in modulating immune responses and its relevance in research on chronic inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, Ro-32-0432 exerts its effects by binding to the ATP-binding site of PKC isoforms, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell signaling pathways. Ro-32-0432 also inhibits GRK5, which plays a role in desensitizing G protein-coupled receptors . By blocking these enzymes, Ro-32-0432 disrupts key signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ro-32-0432 have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity for extended periods . In vivo studies have shown that Ro-32-0432 can inhibit phorbol ester-induced edema and T-cell-driven responses, such as host vs. graft responses and secondary paw swelling in adjuvant-induced arthritis . These findings suggest that Ro-32-0432 has long-term effects on cellular function and immune responses.
Dosage Effects in Animal Models
The effects of Ro-32-0432 vary with different dosages in animal models. In female AHH/R rats, oral administration of Ro-32-0432 at doses of 10 mg/kg, 30 mg/kg, and 50 mg/kg inhibited phorbol ester-induced edema . Additionally, Ro-32-0432 dose-dependently attenuated mecamylamine-induced nicotine withdrawal syndrome in mice . These studies indicate that Ro-32-0432 has a dose-dependent effect on cellular and physiological responses, with higher doses potentially leading to more pronounced effects.
Metabolic Pathways
Ro-32-0432 is involved in metabolic pathways related to PKC and GRK5 inhibition. By targeting these enzymes, Ro-32-0432 affects the phosphorylation status of various proteins involved in cell signaling . This compound’s impact on metabolic flux and metabolite levels is primarily through its inhibition of PKC-mediated pathways, which play a crucial role in cellular metabolism and immune responses.
Transport and Distribution
Ro-32-0432 is a cell-permeable compound that can be transported and distributed within cells and tissues . Its ability to permeate cell membranes allows it to reach intracellular targets, such as PKC isoforms and GRK5. This property is essential for its effectiveness as an inhibitor in various cellular contexts.
Subcellular Localization
The subcellular localization of Ro-32-0432 is primarily within the cytoplasm, where it interacts with its target enzymes . The compound’s localization is influenced by its ability to bind to PKC isoforms and GRK5, which are predominantly cytoplasmic proteins. This localization is crucial for its inhibitory activity and its effects on cellular signaling pathways.
Preparation Methods
The synthesis of RO-320432 involves multiple steps, including the formation of the pyrrole-2,5-dione core and the subsequent attachment of the indole and pyridoindole moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
RO-320432 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Comparison with Similar Compounds
RO-320432 is unique in its selectivity for conventional PKC isoforms over calcium-dependent and atypical PKC isoforms. Similar compounds include:
Bisindolylmaleimide I: Another PKC inhibitor with broader selectivity.
Gö 6983: A PKC inhibitor with selectivity for multiple PKC isoforms.
Staurosporine: A non-selective PKC inhibitor with potent activity against various kinases .
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHOAZJQNLNFD-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103763 | |
Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151342-35-7 | |
Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 32-0432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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